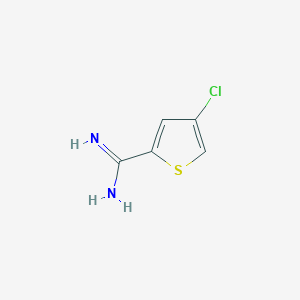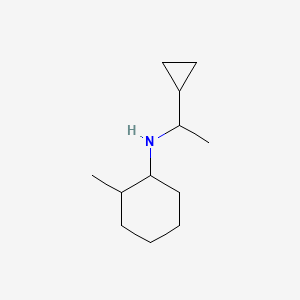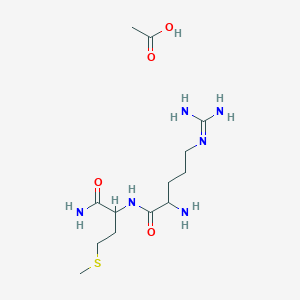
1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene is an organic compound characterized by its unique molecular structure, which includes a fluoro-substituted benzene ring and two alkyl-substituted phenyl groups
Vorbereitungsmethoden
The synthesis of 1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-butene, 4-propylphenylboronic acid, and 2-fluorobenzene.
Suzuki Coupling Reaction: The first step involves a Suzuki coupling reaction between 4-bromo-1-butene and 4-propylphenylboronic acid in the presence of a palladium catalyst to form 4-but-3-enyl-4-propylbiphenyl.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Chemischer Reaktionen
1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly those targeting specific receptors or enzymes.
Chemical Biology: The compound can be used as a probe to study biological processes involving fluorinated aromatic compounds.
Wirkmechanismus
The mechanism by which 1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene can be compared with similar compounds such as:
1-ethyl-4-propylbenzene: This compound lacks the fluoro and butenyl substituents, making it less versatile in terms of chemical reactivity and applications.
1-but-3-enyl-4-(4-propylphenyl)benzene:
The uniqueness of this compound lies in its combination of fluoro and alkyl substituents, providing a balance of stability and reactivity that is valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C25H25F |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C25H25F/c1-3-5-7-20-10-14-22(15-11-20)24-17-16-23(18-25(24)26)21-12-8-19(6-4-2)9-13-21/h3,8-18H,1,4-7H2,2H3 |
InChI-Schlüssel |
ZSAVFSVJKKYWBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CCC=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)
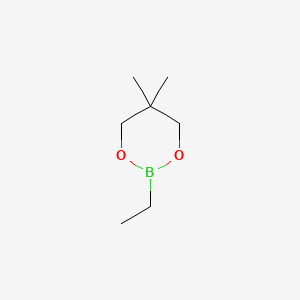
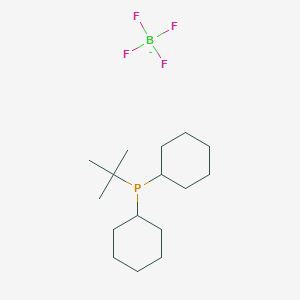
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)
